molecular formula C13H14ClFO B8409550 4-(4-Chloro-2-fluoro-phenyl)-2,2-dimethyl-cyclopentanone

4-(4-Chloro-2-fluoro-phenyl)-2,2-dimethyl-cyclopentanone

Cat. No.: B8409550
M. Wt: 240.70 g/mol
InChI Key: ZWCOXDGQYIWAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-fluoro-phenyl)-2,2-dimethyl-cyclopentanone is a useful research compound. Its molecular formula is C13H14ClFO and its molecular weight is 240.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14ClFO

Molecular Weight

240.70 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C13H14ClFO/c1-13(2)7-8(5-12(13)16)10-4-3-9(14)6-11(10)15/h3-4,6,8H,5,7H2,1-2H3

InChI Key

ZWCOXDGQYIWAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC1=O)C2=C(C=C(C=C2)Cl)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5,5-dimethylcyclopent-2-en-1-one (42.0 g, 343.15 mmol), 4-chloro-2-fluorophenylboronic acid (94.47 g, 514.72 mmol), sodium acetate (56.30 g, 686.30 mmol), acetic acid (1130 mL), Pd(OAc)2 (7.70 g, 34.31 mmol), and antimony trichloride (7.83 g, 34.31 mmol) are stirred at ambient temperature for 16 hours. The solvent is evaporated to low volume and the residual acetic acid is removed using toluene. MTBE (500 mL) is added and the resulting precipitate is filtered off and discarded. The MTBE solution is washed with water (500 mL), aq. NaHCO3 (2×300 mL), dried over MgSO4, filtered, and concentrated to dryness. The residue is purified by silica gel flash chromatography, eluting with hexane to hexane 10% MTBE to give the title compound (72 g, 87%). 1H NMR (300.16 MHz, CDCl3) δ 7.21-7.06 (m, 3H), 3.67-3.59 (m, 1H), 2.81-2.72 (m, 1H), 2.41-2.31 (m, 1H), 2.21 (ddd, J=12.6, 6.3, 2.2 Hz, 1H), 1.89 (t, J=12.3 Hz, 1H), 1.159 (s, 3H), 1.137 (s, 3H).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
94.47 g
Type
reactant
Reaction Step One
Quantity
56.3 g
Type
reactant
Reaction Step One
Name
antimony trichloride
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
catalyst
Reaction Step One
Quantity
1130 mL
Type
solvent
Reaction Step One
Yield
87%

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